molecular formula C21H23NO5 B367250 1'-(3-(2-Methoxyphenoxy)propyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 876890-61-8

1'-(3-(2-Methoxyphenoxy)propyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B367250
CAS No.: 876890-61-8
M. Wt: 369.4g/mol
InChI Key: AFGXSDVSIDFQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(3-(2-Methoxyphenoxy)propyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one is a chemical compound with the molecular formula C21H23NO5 . It is a part of a series of compounds that have been synthesized and studied for their antiproliferative and anti-SARS-CoV-2 properties .


Synthesis Analysis

The compound is part of a series of 1″- (alkylsulfonyl)-dispiro [indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones that have been synthesized through regioselective multi-component azomethine dipolar cycloaddition reaction of 1- (alkylsulfonyl)-3,5-bis (ylidene)-piperidin-4-ones .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed through X-ray diffraction studies . The spiro carbons C-3′ (C-3″), C-3 (C-2′) are located at δC = 61.2, 75.3, respectively .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 369.411 Da . Further physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Understanding Lignin Model Compounds

A study delved into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, revealing distinct mechanisms between a C6-C2-type model compound and a C6-C3 analogue, highlighting the significance of the γ-hydroxymethyl group. This study provides insights into the acidolysis process of lignin model compounds, potentially impacting lignin valorization strategies (Yokoyama, 2015).

Exploration of Spiro Compounds in Medicinal Chemistry

Spiro compounds, including the compound of interest, have gained significant attention in medicinal chemistry due to their diverse biological activities and structural similarity to important pharmacophore centers. A review highlights the synthesis and various antioxidant activities found in spiro compounds, indicating their potential in drug development for diseases related to oxidative stress (Acosta-Quiroga et al., 2021).

Downstream Processing of Biologically Produced Diols

The compound is structurally related to diols like 1,3-propanediol and 2,3-butanediol, which are biologically produced and have a wide range of applications. A review summarizes methods for the recovery and purification of these diols, addressing the need for improvements in yield, purity, and energy consumption, which could indirectly inform the processing of related compounds (Xiu & Zeng, 2008).

Advanced Applications Based on Fluorescence Resonance Energy Transfer (FRET)

The compound's related spiro compounds have been studied for their structural changes under different stimuli and their application in composite systems based on FRET with fluorescent materials. These applications include sensing, probing, and various optical elements, indicating the compound's potential in advanced material science (Xia, Xie, & Zou, 2017).

Atmospheric Reactivity and Environmental Impact

The compound's structural moiety, methoxyphenols, are considered in terms of their atmospheric reactivity, highlighting their role as biomass burning tracers and their reactions with radicals, indicating potential environmental impacts (Liu, Chen, & Chen, 2022).

Potential as a Privileged Scaffold in Heterocyclic Synthesis

The compound's structural framework is similar to that of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, which are known for their reactivity and application in heterocyclic and dyes synthesis. This suggests the compound's potential as a building block for diverse synthetic applications (Gomaa & Ali, 2020).

Future Directions

The compound is part of a series that has shown promising antiproliferative properties against a variety of human cancer cell lines and anti-SARS-CoV-2 properties . Future research may focus on further exploring these properties and potential applications in cancer treatment and SARS-CoV-2 inhibition.

Properties

IUPAC Name

1'-[3-(2-methoxyphenoxy)propyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-24-18-10-4-5-11-19(18)25-13-6-12-22-17-9-3-2-8-16(17)21(20(22)23)26-14-7-15-27-21/h2-5,8-11H,6-7,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGXSDVSIDFQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C4(C2=O)OCCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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